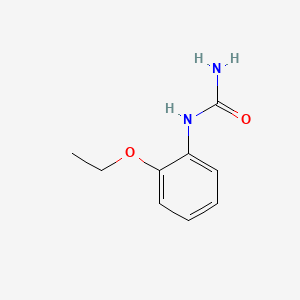

(2-Ethoxyphenyl)urea

Overview

Description

“(2-Ethoxyphenyl)urea” is a chemical compound with the molecular formula C9H12N2O2 . It is a urea derivative, which is a class of compounds that have been found to have various bioactive properties .

Synthesis Analysis

The synthesis of urea derivatives like “this compound” has been a topic of research. For instance, a study discusses the electrocatalytic synthesis of urea from carbon dioxide and nitrate via alternating Cu–W bimetallic C–N coupling sites . Another study presents the direct electrosynthesis of urea from carbon dioxide and nitric oxide .Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbonyl group (C=O) attached to two amine groups (NH2), with an ethoxyphenyl group attached to one of the nitrogen atoms .Physical And Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Synthesis Techniques and Chemical Reactions :

- The use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas demonstrates a method to convert carboxylic acids to ureas, including (2-Ethoxyphenyl)urea, under mild conditions with good yields (Thalluri, Mandal, Dev, & Manne, 2014).

- A study on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the synthetic versatility of urea derivatives in producing various substituted products (Smith, El-Hiti, & Alshammari, 2013).

Applications in Material Science :

- Urea-doped ZnO films have been investigated as an electron transport layer in inverted polymer solar cells, demonstrating the potential of urea derivatives in enhancing the efficiency of solar cells (Wang, Zhang, Guo, Wu, Wang, Hao, & Chen, 2018).

Environmental Applications :

- The photodegradation and hydrolysis of substituted urea pesticides in water, such as monolinuron and linuron, have been studied, highlighting the environmental fate of urea derivatives (Gatidou & Iatrou, 2011).

- Research on urease inhibition, as in the case of urea deep placement in agriculture, shows the potential to reduce emissions of harmful gases like ammonia and nitrous oxide, improving fertilizer efficiency (Abalos, Sanz-Cobeña, Misselbrook, & Vallejo, 2012).

Energy Applications :

- Urea has been proposed as a potential hydrogen carrier for fuel cells, given its non-toxic, stable nature and ease of transport and storage, offering a sustainable solution for long-term energy supply (Rollinson, Jones, Dupont, & Twigg, 2011).

Analytical and Sensing Applications :

- Urea biosensors, utilizing enzyme urease, have been extensively reviewed, highlighting their importance in detecting urea concentrations in various contexts, including medical and industrial applications (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).

Mechanism of Action

Target of Action

It’s worth noting that urea derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Urea derivatives typically interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and covalent modification .

Biochemical Pathways

Urea and its derivatives are known to play a role in the urea cycle, a crucial metabolic pathway responsible for eliminating excess nitrogen from the body .

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

It’s worth noting that urea derivatives can have a wide range of biological activities, depending on their specific chemical structure and the nature of their interaction with their targets .

Action Environment

The action, efficacy, and stability of (2-Ethoxyphenyl)urea can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .

Future Directions

The future directions in the field of urea synthesis, including “(2-Ethoxyphenyl)urea”, involve improving the efficiency and sustainability of the synthesis process. Electrocatalytic urea synthesis is an emerging alternative technology to the traditional energy-intensive industrial urea synthesis protocol . This field is expected to see more research and development in the future .

properties

IUPAC Name |

(2-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEYRQNLQSOUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163863 | |

| Record name | Urea, (o-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148-70-9 | |

| Record name | N-(2-Ethoxyphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (o-ethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (o-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

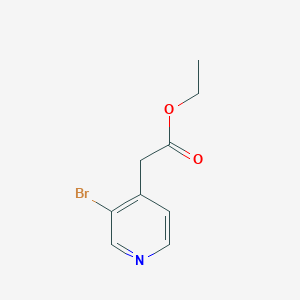

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

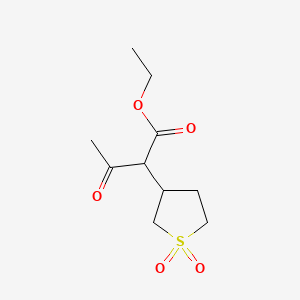

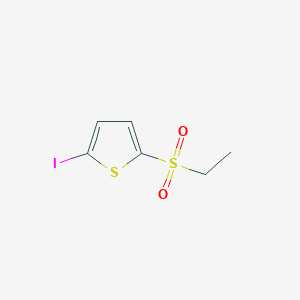

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-Chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3021257.png)